Cas no 16220-58-9 (Benzenamine,N-(3-chlorophenyl)-2,4-dinitro-)
16220-58-9 structure
Product Name:Benzenamine,N-(3-chlorophenyl)-2,4-dinitro-
CAS No:16220-58-9
MF:C12H8ClN3O4
MW:293.662621498108
CID:209920
PubChem ID:27757
Update Time:2025-04-19
Benzenamine,N-(3-chlorophenyl)-2,4-dinitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,N-(3-chlorophenyl)-2,4-dinitro-
- N-(3-chlorophenyl)-2,4-dinitroaniline
- (3-chloro-phenyl)-(2,4-dinitro-phenyl)-amine
- (3-Chlor-phenyl)-(2,4-dinitro-phenyl)-amin
- 2,4-Dinitro-3'-chlor-diphenylamin
- 2,4-dinitro-3'-chloro diphenylamine
- 3'-Chlor-2.4-dinitro-diphenylamin
- 3-Chlorphenyl-2,4-dinitrophenylamin
- AC1L1DW7
- AC1Q1X4V
- AE-641
- AG-E-12009
- Chloro -3'-dinitro-2.4-diphenylamin
- CTK4D1140
- NSC157494
- 16220-58-9
- MFCD00024388
- NSC-157494
- AKOS000285979
- 3'-CHLORO-2,4-DINITRODIPHENYLAMINE
- AE-641/30076007
- DTXSID70167331
- Benzenamine, N-(3-chlorophenyl)-2,4-dinitro-
- NSC 157494
- N-(3-CHLOROPHENYL)-2,4-DINITROBENZENAMINE
-
- Inchi: 1S/C12H8ClN3O4/c13-8-2-1-3-9(6-8)14-11-5-4-10(15(17)18)7-12(11)16(19)20/h1-7,14H
- InChI Key: YLMKHXBXDKWQSO-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)NC1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 293.02044
- Monoisotopic Mass: 293.020333
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 371
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 104
Experimental Properties
- Density: 1.536
- Boiling Point: 431.5°Cat760mmHg
- Flash Point: 214.8°C
- Refractive Index: 1.696
- PSA: 98.31
- LogP: 5.01940
16220-58-9 (Benzenamine,N-(3-chlorophenyl)-2,4-dinitro-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk